molecular formula C32H38NO7+ B1237210 tamoxifen N-beta-D-glucosiduronic acid

tamoxifen N-beta-D-glucosiduronic acid

Katalognummer B1237210
Molekulargewicht: 548.6 g/mol
InChI-Schlüssel: UKFQQYJAYUAYES-DTMHFWPESA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tamoxifen N-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid.
Tamoxifen-N-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. Tamoxifen-N-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen-N-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen-N-glucuronide is primarily located in the cytoplasm. Tamoxifen-N-glucuronide and uridine 5'-diphosphate can be biosynthesized from tamoxifen and uridine diphosphate glucuronic acid;  which is catalyzed by the enzyme UDP-glucuronosyltransferase 1-4. In humans, tamoxifen-N-glucuronide is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway and Excretion

  • N-linked Glucuronidation of Tamoxifen (TAM)

    A new potential metabolic pathway of TAM via N-linked glucuronic acid conjugation for excretion in humans was discovered. This pathway suggests that UGT1A4 plays a role in metabolism and excretion of TAM without Phase I metabolism in the human liver. TAM N(+)-glucuronide still retains binding affinity for human estrogen receptors, indicating its possible contribution to TAM's biological activity in vivo (Kaku et al., 2004).

  • Metabolism of Trans-4-hydroxy-TAM

    Trans-4-hydroxy-TAM, an active metabolite of TAM, undergoes N-linked glucuronic acid conjugation. This process is important for understanding the metabolism and excretion of TAM's active metabolites in humans (Ogura et al., 2006).

Glucuronidation and Pharmacogenomics

  • Impact of UGT1A4 Variants

    Variant isoforms of the UDP-glucuronosyltransferase (UGT) 1A4 gene show altered glucuronidation rates against TAM and its active metabolites. These differences could play a significant role in individual pharmacological responses to TAM therapy (Sun et al., 2006).

  • UGTs in TAM Metabolism

    UGTs play an important role in the metabolism of TAM's major active metabolites. The study emphasizes the need for further research on how these UGTs affect the therapeutic efficacy of TAM (Sun et al., 2007).

Genetic and Molecular Implications

  • Genotypic Influence on TAM Metabolism

    Different genotypes of UGT1A4, UGT2B7, UGT2B15, and UGT2B17 have significant impacts on the concentrations of tamoxifen's glucuronide metabolites, indicating a potential role in the effectiveness of TAM therapy in breast cancer patients (Romero-Lorca et al., 2015).

  • UDPGT Variants and TAM Metabolism

    Variants in UDP-glucuronosyltransferase enzymes responsible for glucuronidation of active TAM metabolites may contribute to interindividual variability in TAM metabolism and response to therapy (Blevins-Primeau et al., 2009).

Eigenschaften

Produktname

tamoxifen N-beta-D-glucosiduronic acid

Molekularformel

C32H38NO7+

Molekulargewicht

548.6 g/mol

IUPAC-Name

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

InChI

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1

InChI-Schlüssel

UKFQQYJAYUAYES-DTMHFWPESA-O

Isomerische SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Kanonische SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 2
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 3
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 4
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 5
tamoxifen N-beta-D-glucosiduronic acid
Reactant of Route 6
tamoxifen N-beta-D-glucosiduronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.